Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate” is a chemical compound with the CAS Number: 1094514-18-7 . It has a molecular weight of 263.34 . The IUPAC name for this compound is methyl 4- { [4- (hydroxymethyl)-1-piperidinyl]methyl}benzoate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO3/c1-19-15(18)14-4-2-12(3-5-14)10-16-8-6-13(11-17)7-9-16/h2-5,13,17H,6-11H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
“Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate” is a powder that is stored at room temperature . It has a molecular weight of 263.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional resources or experimental data.Scientific Research Applications
New Salt Formation
- A study explored the development of a new salt, N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate, indicating potential pharmaceutical compositions and therapies (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors
- Research on Compound 1, a potent anaplastic lymphoma kinase (ALK) inhibitor, highlighted its high clearance and short half-life, emphasizing the role of chemical modifications to improve stability (Teffera et al., 2013).
Crystal Structure Analysis
- The study of 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate provided insights into molecular interactions, including extensive hydrogen-bond interactions crucial for crystal packing (Jasinski et al., 2009).
Treatment of Migraine
- A series of 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl] piperidines was investigated for its potential as selective h5-HT1D agonists for migraine treatment (Bourrain et al., 1999).
Radiolabeled Probes for σ-1 Receptors
- Synthesis of various halogenated 4-(4-phenoxymethyl)piperidines, including [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, highlighted their potential as radiolabeled probes for σ-1 receptors in vivo tomographic studies (Waterhouse et al., 1997).
Metabolism of Synthetic Cannabinoid Receptor Agonists
- A study on the metabolism of QMMSB and QMiPSB, synthetic cannabinoid receptor agonists, revealed the significance of ester hydrolysis in phase I metabolism, informing potential screening targets in toxicology (Richter et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)12-2-4-13(5-3-12)15-8-6-11(10-16)7-9-15/h2-5,11,16H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIVWFQRLJHUNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594770 |
Source
|
Record name | Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate | |
CAS RN |
392690-98-1 |
Source
|
Record name | Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.